An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Balsalazide Disodium Dihydrate
An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Balsalazide Disodium Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Balsalazide (B1667723) disodium (B8443419) dihydrate is a second-generation aminosalicylate formulated as a prodrug for the targeted delivery of mesalamine (5-aminosalicylic acid, 5-ASA) to the colon.[1] Indicated for the treatment of mildly to moderately active ulcerative colitis, its chemical structure consists of mesalamine linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2] This design is critical to its mechanism, as it allows the drug to pass through the upper gastrointestinal tract largely intact, minimizing systemic absorption and associated side effects.[1][3] The therapeutic action is exerted locally in the colon, where commensal bacteria cleave the azo bond, releasing the active anti-inflammatory agent, 5-ASA.[1][4][5][6][7]
Pharmacokinetic Profile
The pharmacokinetics of balsalazide are defined by its targeted delivery system, resulting in low systemic exposure to the parent drug and high concentrations of the active metabolite, 5-ASA, in the colon.[1]
2.1 Absorption Intact balsalazide is poorly absorbed from the upper gastrointestinal tract.[1] Systemic exposure to the prodrug is consequently low and can be variable among individuals.[1] The primary objective of balsalazide therapy is to ensure the majority of the administered dose reaches the colon, its intended site of action.[1]
2.2 Distribution Due to its minimal systemic absorption, the distribution of intact balsalazide into tissues is negligible.[1] The vast majority of the orally administered dose is delivered to the colon.[1] The carrier moiety, 4-aminobenzoyl-β-alanine, is also minimally absorbed and considered largely inert.[5][6]
2.3 Metabolism The metabolism of balsalazide is fundamental to its therapeutic efficacy.[1] Upon arrival in the colon, the drug is metabolized by azoreductase enzymes produced by the local microbiota.[1][8][9] This enzymatic action cleaves the azo bond, releasing equimolar quantities of the therapeutically active 5-ASA and the carrier molecule.[1][5][6]
The liberated 5-ASA exerts its anti-inflammatory effects locally on the colonic mucosa.[1][10][11] A portion of the 5-ASA is absorbed from the colon and subsequently undergoes N-acetylation, primarily in the intestinal mucosa and the liver, to form its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[1][5][6][12]
2.4 Excretion The majority of an administered dose of balsalazide is excreted in the feces as 5-ASA and its metabolites.[1] A smaller fraction of the absorbed 5-ASA and its N-acetylated metabolite is excreted in the urine.[1] At steady-state, approximately 23% of the dose and its metabolites are excreted in the urine over 12 hours.[12] Specifically, the mean percentages of the dose excreted in urine over 12 hours are approximately 0.16% for balsalazide, 4.6% for 5-ASA, and 15.6% for N-Ac-5-ASA.[12]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for balsalazide and its primary metabolites in healthy adult volunteers. It is important to note the variability in reported values, which can be attributed to differences in study design, subject populations, and drug formulation (e.g., capsule vs. tablet).
Table 1: Pharmacokinetic Parameters from a Single-Dose Study in Healthy Volunteers (Data from a study administering a single 800 mg oral dose of balsalazide to 19 healthy volunteers)
| Analyte | Elimination Half-Life (t½) (hours) | Time to Peak Concentration (Tmax) (hours) |
| Balsalazide | 6.1[7][13] | 9.1[7][13] |
| Mesalamine (5-ASA) | 7.1[7][13] | 12.8[7][13] |
Table 2: Pharmacokinetic Parameters from a Study with 3.3 g GIAZO® Tablets in Healthy Volunteers (Data from studies involving a 3.3 g dose of a specific tablet formulation)
| Analyte | Elimination Half-Life (t½) (hours) | Median Tmax (Fasted) (hours) | Median Tmax (High-Fat Meal) (hours) |
| Balsalazide | 1.9[12] | 0.5[12] | 2.0[12] |
| Mesalamine (5-ASA) | 9.5[12] | 12.0[12] | 24.0[12] |
| N-acetyl-5-ASA (N-Ac-5-ASA) | 10.5[12] | 12.0[12] | 24.0[12] |
Table 3: Effect of a High-Fat Meal on Systemic Exposure (3.3 g GIAZO® Tablets)
| Analyte | Change in Cmax | Change in AUC |
| Balsalazide | Reduced by 44%[12] | Unaffected[12] |
| Mesalamine (5-ASA) | Reduced by 65%[12] | Reduced by 46%[12] |
| N-acetyl-5-ASA (N-Ac-5-ASA) | Reduced by 48%[12] | Reduced by 17%[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of balsalazide's pharmacokinetics.
4.1 Human Pharmacokinetic Study Protocol A typical clinical study to evaluate the pharmacokinetics of balsalazide follows a standardized protocol.
-
Study Design: Studies are often open-label, single-dose, randomized, and employ a crossover design to compare different formulations or assess the effects of food.[1]
-
Subjects: Healthy adult volunteers are typically recruited for these studies.[1] For pediatric indications, studies are conducted in patients aged 5 to 17 years.[14][15]
-
Drug Administration: Balsalazide is administered orally as capsules or tablets, usually after an overnight fast.[1] To evaluate food effects, a standardized high-fat meal is given prior to drug administration.[1][12]
-
Sample Collection: Venous blood samples are collected into tubes containing an anticoagulant like EDTA at specified time points. A typical schedule includes pre-dose (0 h) and multiple post-dose collections (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).[16]
-
Sample Processing: Blood samples are centrifuged to separate the plasma, which is then transferred to labeled tubes and stored at or below -80°C until analysis.[16]
4.2 Bioanalytical Method: LC-MS/MS Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying balsalazide and its metabolites in biological matrices due to its high sensitivity and selectivity.[17]
-
Sample Preparation:
-
Plasma samples are thawed on ice.
-
An internal standard working solution (e.g., Balsalazide-d3) is added to a small volume (e.g., 100 µL) of plasma.[16][17] The use of a stable isotope-labeled internal standard is critical for ensuring accuracy and precision.[17]
-
Protein precipitation is performed by adding a solvent like acetonitrile.[16]
-
The sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins.[16]
-
The resulting supernatant is transferred for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for balsalazide, its metabolites, and the internal standard, ensuring highly selective quantification.
-
Visualizations: Pathways and Workflows
5.1 Metabolic Pathway of Balsalazide
References
- 1. benchchem.com [benchchem.com]
- 2. WO2007025146A2 - Balsalazide formulations and manufacture and use thereof - Google Patents [patents.google.com]
- 3. Balsalazide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. apotex.com [apotex.com]
- 7. biomedres.us [biomedres.us]
- 8. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. biomedres.us [biomedres.us]
- 14. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, efficacy, and pharmacokinetics of balsalazide in pediatric patients with mild-to-moderate active ulcerative colitis: results of a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ijrpc.com [ijrpc.com]
